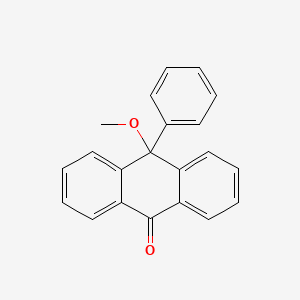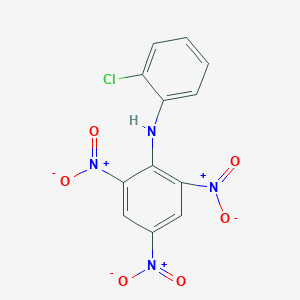![molecular formula C14H10Cl5N3O2S B11963817 N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)
N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE is a complex organic compound that features a furan ring, a carboxylic acid group, and a thiourea derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Thiourea Derivative: The thiourea derivative can be synthesized by reacting an isothiocyanate with an amine. The resulting thiourea can then be coupled to the furan ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Thiourea-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its properties would be related to its molecular structure and interactions with other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
FURAN-2-CARBOXYLIC ACID: A simpler compound with similar structural features.
THIOUREA DERIVATIVES: Compounds with similar thiourea functional groups.
CHLORINATED AROMATICS: Compounds with similar chlorinated aromatic rings.
Uniqueness
FURAN-2-CARBOXYLIC ACID (2,2,2-TRI-CL-1-(3-(2,5-DI-CL-PH)-THIOUREIDO)-ET)-AMIDE is unique due to its combination of a furan ring, carboxylic acid group, and thiourea derivative, which imparts specific chemical and physical properties that are not found in simpler or less functionalized compounds.
Propriétés
Formule moléculaire |
C14H10Cl5N3O2S |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H10Cl5N3O2S/c15-7-3-4-8(16)9(6-7)20-13(25)22-12(14(17,18)19)21-11(23)10-2-1-5-24-10/h1-6,12H,(H,21,23)(H2,20,22,25) |
Clé InChI |
WRKAGSWUZKEQOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2E)-3-(2,4-dichlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11963750.png)
![2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11963757.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963772.png)

![methyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963786.png)




![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)




